molecular formula C20H12O2 B14439707 Benzo(a)pyrene-3,9-diol CAS No. 75050-75-8

Benzo(a)pyrene-3,9-diol

Cat. No.: B14439707
CAS No.: 75050-75-8
M. Wt: 284.3 g/mol
InChI Key: UIOQBEXPACHYJQ-UHFFFAOYSA-N
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Description

Benzo(a)pyrene-3,9-diol is a derivative of benzo(a)pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its carcinogenic properties. This compound is formed through the metabolic activation of benzo(a)pyrene, which involves several enzymatic steps. This compound is of significant interest due to its role in the formation of DNA adducts, which can lead to mutations and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzo(a)pyrene-3,9-diol typically involves the oxidation of benzo(a)pyrene. This process is catalyzed by cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1. The initial step involves the formation of benzo(a)pyrene-7,8-epoxide, which is then hydrolyzed by epoxide hydrolase to form benzo(a)pyrene-7,8-diol. Further oxidation leads to the formation of this compound .

Industrial Production Methods

Industrial production of this compound is not common due to its carcinogenic nature. it can be synthesized in laboratory settings for research purposes using the aforementioned enzymatic pathways .

Chemical Reactions Analysis

Types of Reactions

Benzo(a)pyrene-3,9-diol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzo(a)pyrene-3,9-diol is extensively studied in scientific research due to its role in carcinogenesis. Its applications include:

Mechanism of Action

Benzo(a)pyrene-3,9-diol exerts its effects through the formation of DNA adducts. The compound intercalates into the DNA helix, and its reactive epoxide group forms covalent bonds with nucleophilic sites on the DNA, primarily guanine bases. This leads to the formation of bulky DNA adducts, which can cause mutations during DNA replication. The primary molecular targets are the cytochrome P450 enzymes and the DNA itself .

Comparison with Similar Compounds

Benzo(a)pyrene-3,9-diol is similar to other PAH derivatives, such as:

    Benzo(a)pyrene-7,8-diol: Another metabolite of benzo(a)pyrene with similar carcinogenic properties.

    Benzo(e)pyrene: A less common isomer of benzo(a)pyrene with different metabolic pathways.

    Chrysene: Another PAH with similar structure but different biological effects.

The uniqueness of this compound lies in its specific metabolic pathway and its potent ability to form DNA adducts, making it a critical compound in the study of PAH-induced carcinogenesis .

Properties

CAS No.

75050-75-8

Molecular Formula

C20H12O2

Molecular Weight

284.3 g/mol

IUPAC Name

benzo[a]pyrene-3,9-diol

InChI

InChI=1S/C20H12O2/c21-14-5-1-12-9-13-3-7-16-18(22)8-4-11-2-6-15(17(12)10-14)20(13)19(11)16/h1-10,21-22H

InChI Key

UIOQBEXPACHYJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C=C(C=CC3=CC4=C2C5=C1C=CC(=C5C=C4)O)O

Origin of Product

United States

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